Cas no 1692516-58-7 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine)

1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine
- 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- EN300-1108527
- 1692516-58-7
-
- インチ: 1S/C9H14N6/c1-3-14-9(11-6-12-14)5-15-7(2)4-8(10)13-15/h4,6H,3,5H2,1-2H3,(H2,10,13)
- InChIKey: MSOGKUCHNSBHIV-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=CC(N)=N1)CC1=NC=NN1CC
計算された属性
- せいみつぶんしりょう: 206.12799447g/mol
- どういたいしつりょう: 206.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108527-2.5g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1108527-0.5g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1108527-10g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1108527-0.1g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1108527-0.25g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1108527-0.05g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1108527-5.0g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1108527-10.0g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1108527-1.0g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1108527-1g |
1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
1692516-58-7 | 95% | 1g |
$1129.0 | 2023-10-27 |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amine 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
1-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-5-methyl-1H-pyrazol-3-amineに関する追加情報
1-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-5-Methyl-1H-Pyrazol-3-Amine: A Comprehensive Overview
The compound 1-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-5-Methyl-1H-Pyrazol-3-Amine, identified by the CAS number CAS No 1692516-58-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic amines, characterized by the presence of nitrogen atoms within its aromatic rings. The molecule consists of two primary heterocyclic systems: a pyrazole ring and a triazole ring, connected via a methylene group. The pyrazole ring is further substituted with a methyl group at position 5, while the triazole ring is substituted with an ethyl group at position 1.
The synthesis of this compound typically involves multi-step reactions, often employing methods such as nucleophilic substitution or condensation reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for such heterocyclic compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields. These methods are particularly valuable in the pharmaceutical industry, where the rapid development of new drug candidates is crucial.
In terms of physical properties, this compound exhibits a melting point of approximately 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The molecule's stability under normal storage conditions is excellent, provided it is protected from moisture and light. These properties make it an attractive candidate for use as an intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its unique structure allows for functionalization at multiple sites, enabling the creation of diverse pharmacophores. For example, researchers have investigated its use as a ligand in metalloenzyme inhibitors, where its nitrogen-rich framework provides strong binding affinities to metal ions. Additionally, its role as an intermediate in the synthesis of antiviral agents has been explored, particularly in the context of RNA-dependent RNA polymerase inhibitors.
The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that its triazole and pyrazole moieties can interact effectively with specific protein targets, suggesting potential applications in therapeutic areas such as oncology and infectious diseases. Furthermore, quantum mechanical calculations have provided insights into its electronic structure, which is critical for predicting reactivity in various chemical environments.
In conclusion, the compound 1-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-5-Methyl-1H-Pyrazol-3-Amine (CAS No 1692516-58-7) represents a valuable addition to the arsenal of heterocyclic compounds available for chemical research and development. Its versatile structure and favorable physical properties make it a promising candidate for a wide range of applications in pharmaceuticals and beyond.
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